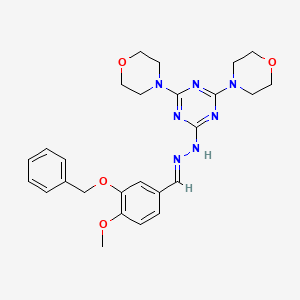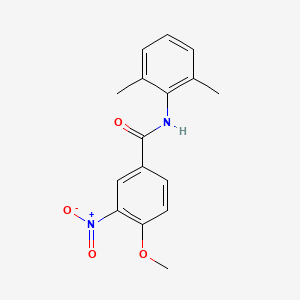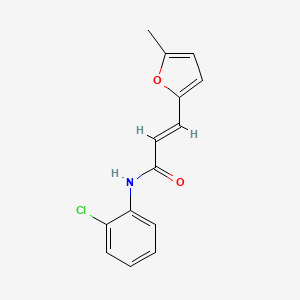![molecular formula C16H15ClN2OS B5871301 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5871301.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMPT is a thioamide derivative of N-phenylacetamide and is synthesized through a multistep process involving the reaction of 3-chloro-2-methylaniline with carbon disulfide, followed by the reaction with phenylacetyl chloride.
Mécanisme D'action
The mechanism of action of CMPT is not fully understood, but studies have suggested that the compound exerts its effects by inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways. CMPT has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. The compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
CMPT has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antimicrobial activity. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, CMPT has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. The compound has also demonstrated antimicrobial activity by inhibiting bacterial growth and biofilm formation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMPT in lab experiments is its potential as a novel therapeutic agent for various diseases. The compound has demonstrated cytotoxic effects on cancer cells, anti-inflammatory activity, and antimicrobial activity, making it a promising candidate for further research. However, the synthesis method of CMPT is complex, and the yield of the final product is dependent on various factors. Additionally, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its effects fully.
Orientations Futures
There are several future directions for CMPT research. One area of interest is the development of novel CMPT derivatives with improved efficacy and reduced toxicity. Additionally, researchers could investigate the compound's potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Further studies are also needed to elucidate the compound's mechanism of action fully and its effects on various signaling pathways. Finally, researchers could investigate the potential of CMPT as a drug delivery system for other therapeutic agents.
Conclusion
In conclusion, CMPT is a thioamide derivative of N-phenylacetamide that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has demonstrated cytotoxic effects on cancer cells, anti-inflammatory activity, and antimicrobial activity, making it a promising candidate for further research. The synthesis method of CMPT is complex, and the yield of the final product is dependent on various factors. Further studies are needed to elucidate the compound's mechanism of action fully and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of CMPT involves a multistep process that starts with the reaction of 3-chloro-2-methylaniline with carbon disulfide to form 3-chloro-2-methylphenyl isothiocyanate. This intermediate is then reacted with phenylacetyl chloride to form CMPT. The synthesis method of CMPT is complex, and the yield of the final product is dependent on various factors, including reaction conditions, reactant ratios, and purification methods.
Applications De Recherche Scientifique
CMPT has been the subject of numerous scientific studies due to its potential applications in the field of medicine. Researchers have investigated the compound's potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Studies have shown that CMPT has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CMPT has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-13(17)8-5-9-14(11)18-16(21)19-15(20)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBFYGULQNRWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5871234.png)

![3-bromo-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5871253.png)
![1-{[(4-methylbenzyl)thio]acetyl}pyrrolidine](/img/structure/B5871259.png)

![methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5871273.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-isopropylethanediamide](/img/structure/B5871279.png)
![1-(cyclobutylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5871286.png)


![N-{[(4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5871297.png)
